Cas no 100388-99-6 (4-(cyclohexyloxy)benzene-1-sulfonyl chloride)

4-(Cyclohexyloxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclohexyloxy substituent on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters through nucleophilic substitution reactions. The cyclohexyloxy group enhances lipophilicity, making it useful in modifying physicochemical properties of target molecules. Its reactivity with amines and alcohols allows for efficient derivatization, facilitating applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under anhydrous conditions due to its moisture sensitivity. Its structural features provide a balance between stability and reactivity, making it a valuable reagent for selective sulfonylation reactions.
4-(cyclohexyloxy)benzene-1-sulfonyl chloride structure
100388-99-6 structure
Product Name:4-(cyclohexyloxy)benzene-1-sulfonyl chloride
CAS No:100388-99-6
MF:C12H15ClO3S
MW:274.763701677322
MDL:MFCD09261869
CID:1126783
PubChem ID:16642596
Update Time:2025-06-12

4-(cyclohexyloxy)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 4-(cyclohexyloxy)-
    • 4-(cyclohexyloxy)benzene-1-sulfonyl chloride
    • 100388-99-6
    • MFCD09261869
    • EN300-261951
    • 4-cyclohexyloxy-benzenesulfonyl chloride
    • 4-Cyclohexyloxybenzenesulfonyl chloride
    • 4-(CYCLOHEXYLOXY)BENZENESULFONYL CHLORIDE
    • AKOS002674368
    • starbld0028943
    • MDL: MFCD09261869
    • Inchi: 1S/C12H15ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10H,1-5H2
    • InChI Key: AONQJPGUSNTRTD-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1)OC1CCCCC1)(=O)=O

Computed Properties

  • Exact Mass: 274.04315
  • Monoisotopic Mass: 274.0430432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 43.37

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4-(cyclohexyloxy)benzene-1-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:100388-99-6)4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Order Number:A1235927
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:55
Price ($):210/464
Email:sales@amadischem.com

Additional information on 4-(cyclohexyloxy)benzene-1-sulfonyl chloride

Professional Introduction to 4-(cyclohexyloxy)benzene-1-sulfonyl chloride (CAS No. 100388-99-6)

4-(cyclohexyloxy)benzene-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications. This compound, identified by the CAS number 100388-99-6, is a sulfonyl chloride derivative featuring a cyclohexyloxy substituent on a benzene ring. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The< strong>cyclohexyloxy group in the molecule imparts a certain level of lipophilicity, which can be advantageous in designing drugs that require better membrane permeability. This characteristic has been explored in recent studies aiming to enhance the pharmacokinetic profiles of small-molecule drugs. The< strong>benzene-1-sulfonyl chloride moiety, on the other hand, is well-known for its reactivity in forming sulfonamides and other sulfur-containing heterocycles, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on developing new sulfonamide-based drugs due to their broad spectrum of biological activities. The< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride compound serves as an excellent starting material for such syntheses. For instance, researchers have utilized this compound to synthesize novel sulfonamides with potential antimicrobial and anti-inflammatory properties. The ability to modify the< strong>cyclohexyloxy group further allows for fine-tuning of the physicochemical properties of the final products, making it a versatile tool in drug discovery.

The synthesis of< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclohexanol under controlled conditions. This reaction is often catalyzed by acid or base, depending on the desired reaction pathway. The product can then be purified using standard techniques such as recrystallization or column chromatography. The high yield and purity obtained from these synthetic routes make it a preferred choice for industrial-scale production.

The applications of< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride extend beyond pharmaceuticals. In materials science, this compound has been explored as a precursor for functional polymers and coatings. Its sulfonyl chloride functionality allows for further derivatization into esters, amides, and other functional groups, which can impart specific properties to the resulting materials. This has led to interest in using this compound in the development of advanced materials with tailored functionalities.

In academic research, the< strong>cyclohexyloxy-substituted sulfonyl chlorides have been studied for their role in catalysis and organic transformations. The reactivity of the sulfonyl chloride group makes it an excellent electrophile for nucleophilic substitution reactions, while the< strong>cyclohexyloxy group can influence the electronic and steric environment of the reaction center. This has led to innovative synthetic strategies that leverage these properties for more efficient and selective organic transformations.

The< strong>4-(cyclohexyloxy)benzene-1-sulfonyl chloride compound has also been investigated for its potential role in medicinal chemistry as a scaffold for drug discovery. By modifying different parts of the molecule, researchers can explore various biological activities and identify new lead compounds. The combination of lipophilicity provided by the< strong>cyclohexyloxy group and the reactivity of the sulfonyl chloride moiety makes it an attractive candidate for further exploration.

In conclusion, 4-(cyclohexyloxy)benzene-1-sulfonyl chloride (CAS No. 100388-99-6) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in scientific advancements.

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Amadis Chemical Company Limited
(CAS:100388-99-6)4-(cyclohexyloxy)benzene-1-sulfonyl chloride
A1235927
Purity:99%/99%
Quantity:250mg/1g
Price ($):210/464
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